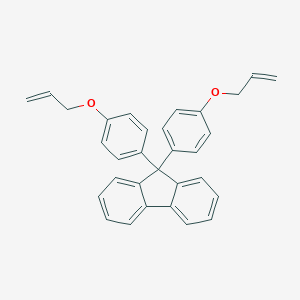

9,9-Bis(4-allyloxyphenyl)fluorene

Overview

Description

9,9-Bis(4-allyloxyphenyl)fluorene is a chemical compound with the molecular formula C31H26O2 . It is used in the production of ultra-high hardness powder coating .

Synthesis Analysis

The synthesis of 9,9-bis(4-hydroxyphenyl)fluorene, a related compound, has been studied extensively. It is prepared from phenol and fluorenone using cationic ion-exchange resin as the condensation catalyst . Bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) have been used as catalysts in the condensation reaction of 9-fluorenone and phenol . The BFIL catalyst can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis(4-hydroxyphenyl)fluorene .Molecular Structure Analysis

The molecular structure of 9,9-Bis(4-allyloxyphenyl)fluorene is characterized by a fluorene core substituted at the 9,9-positions with 4-allyloxyphenyl groups . The molecular weight of the compound is 430.5 g/mol .Scientific Research Applications

Synthesis of High-Purity Monomers

It's used in synthesizing high-purity monomers like 9,9‐bis(4‐hydroxyphenyl)‐fluorene (BHPF) for heat-resistant adhesives and high-performance polymers (Liu et al., 2008).

Component in Functional Materials

Fluorene compounds, including derivatives of 9,9-bis(4-hydroxyphenyl)fluorene, are utilized in epoxy and polycarbonate resins, photosensitive materials, OLEDs, and pharmaceuticals (Wang Ji-ping, 2011).

Novel Monomers for Bismaleimide Resins

It serves as a base for novel bismaleimide monomers in polymer synthesis, offering improved solubility and thermal stability, beneficial for advanced material applications (Zhang et al., 2014).

Aromatic Polyamides and Polyimides

A derivative, 9,9-bis[4-(4-carboxy-phenoxy)phenyl]fluorene, is used in synthesizing aromatic polyamides and polyimides, which are highly soluble and thermally stable, suitable for high-performance films (Hsiao et al., 1999).

Photoluminescent Properties

Fluorene derivatives display significant photoluminescent properties, making them useful in developing new fluorescent probes (Feng et al., 2005).

Epoxy Polymer Building Blocks

It's used in the preparation of 9,9'-bis(4-(glycidyloxy)phenyl)fluorene, an important component for fluorene-containing epoxy polymers (Kim et al., 2012).

Fluorene-Based Poly(ether imide)s

The synthesis of fluorene-based poly(ether imide)s with high glass transition temperatures and excellent thermal stability is another significant application (Hsiao & Li, 1999).

Polyamides and Polyimides Synthesis

Used in the synthesis of polyamides and polyimides, offering high thermal stability and solubility in polar solvents, beneficial for flexible film applications (Yang & Lin, 1993).

Sulfuric Acid-Catalyzed Synthesis

Its synthesis using sulfuric acid as a catalyst is a notable method, yielding a high purity product (Qing-ping, 2007).

Polyesters and Poly(ether sulfone)s

A derivative, 9,9-bis(4-hydroxyphenyl)-9-silafluorene, is used for synthesizing polyesters and poly(ether sulfone)s with unique properties (Seesukphronrarak & Takata, 2007).

OLED Hole-Transport Materials

Oligomers of 9,9-dialkylated fluorenes have been explored for improving the thermal stability of hole-transport materials in OLEDs (Kimura et al., 2007).

Sulfonated Poly(ether sulfone)s

New fluorene-based bisphenol monomers are synthesized for producing sulfonated poly(ether sulfone)s, useful in fuel cell applications (Wang et al., 2012).

Root Canal Filling Materials

A dimethacrylate monomer based on 9,9'-bis(4-hydroxyphenyl)fluorene has been synthesized for use in root canal filling materials (Liu et al., 2006).

Polyfluorenes with Phenyl Substituents

Alkoxyphenyl-substituted polyfluorenes derived from 9,9-bis(4-allyloxyphenyl)fluorene have been created for light-emitting applications (Lindgren et al., 2005).

Inverted Bulk Heterojunction Solar Cells

Liquid-crystal-conjugated polyelectrolytes based on fluorene structures have been utilized to enhance the power-conversion efficiency in inverted bulk heterojunction solar cells (Liu et al., 2015).

Mechanism of Action

Target of Action

It’s known that the compound is used in the production of ultra-high hardness powder coating .

Mode of Action

It’s known that the compound is involved in the condensation reaction of 9-fluorenone and phenol .

Biochemical Pathways

It’s known that the compound is involved in the condensation reaction of 9-fluorenone and phenol .

properties

IUPAC Name |

9,9-bis(4-prop-2-enoxyphenyl)fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26O2/c1-3-21-32-25-17-13-23(14-18-25)31(24-15-19-26(20-16-24)33-22-4-2)29-11-7-5-9-27(29)28-10-6-8-12-30(28)31/h3-20H,1-2,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAGAWNXQZROGRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,9-Bis(4-allyloxyphenyl)fluorene | |

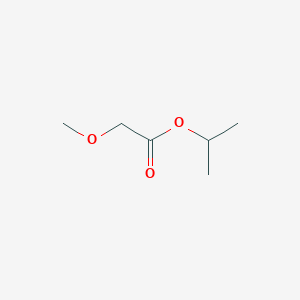

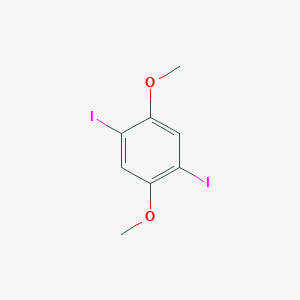

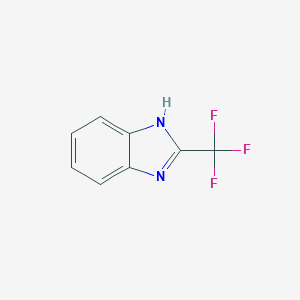

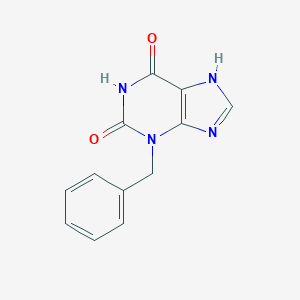

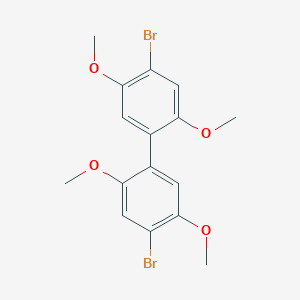

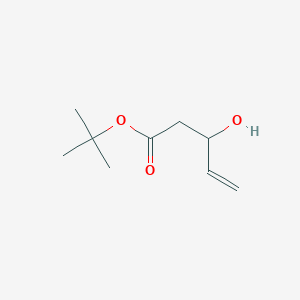

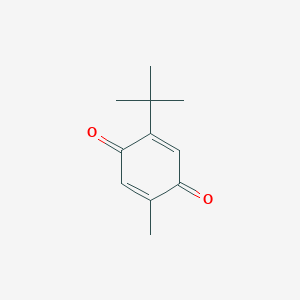

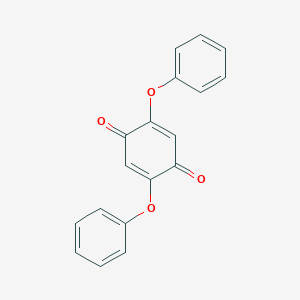

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

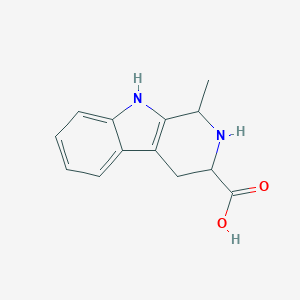

![6,11-dihydro-5H-benzo[a]carbazole](/img/structure/B189231.png)

![2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B189236.png)